![molecular formula C22H18FNO4 B10835067 N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide](/img/structure/B10835067.png)
N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzo[1,3]dioxole moiety, a fluorine atom, and a phenyloxy-phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide typically involves multiple steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with the Phenyloxy-phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the phenyloxy-phenyl group is introduced to the fluorinated intermediate.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include primary amines or alcohols.
Substitution: Products may include methoxy derivatives.
科学的研究の応用
N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
作用機序
The mechanism by which N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The benzo[1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The phenyloxy-phenyl group may contribute to the overall stability and specificity of the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
- N-(benzo[1,3]dioxol-4-ylmethyl)-4-methylaniline
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The combination of the benzo[1,3]dioxole moiety with the phenyloxy-phenyl group also provides a distinct structural framework that can influence its interaction with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C22H18FNO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-4-ylmethyl)-2-fluoro-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FNO4/c23-13-21(25)24(14-16-7-6-12-20-22(16)27-15-26-20)18-10-4-5-11-19(18)28-17-8-2-1-3-9-17/h1-12H,13-15H2 |
InChIキー |
JHMUPOREYLLSRB-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)CN(C3=CC=CC=C3OC4=CC=CC=C4)C(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
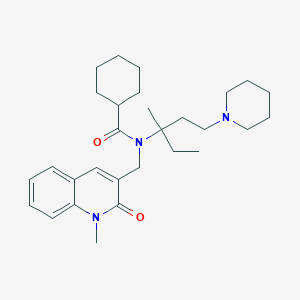
![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)
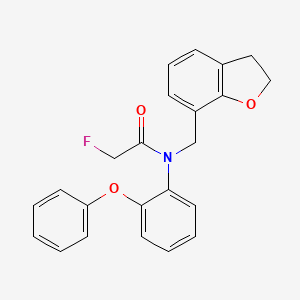

![(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835022.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)
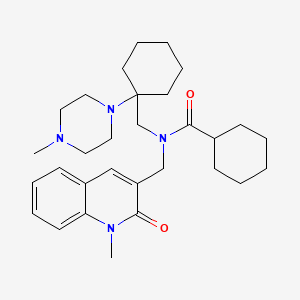
![[9-[6-[[4-[2-[4-[[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]methyl]piperazin-1-yl]-2-oxoethoxy]phenyl]methylamino]hexyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate](/img/structure/B10835031.png)
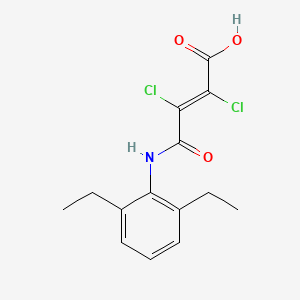
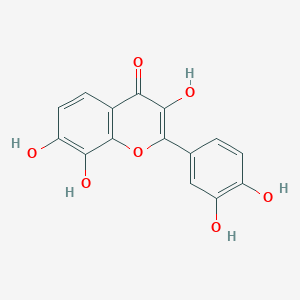
![2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate](/img/structure/B10835041.png)
![2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate](/img/structure/B10835046.png)
